molecular formula C21H26N2O5S B11230611 1-(benzylsulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11230611
M. Wt: 418.5 g/mol
InChI Key: PPZFTUOOYTWUMU-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-27-18-10-11-20(28-2)19(13-18)22-21(24)17-9-6-12-23(14-17)29(25,26)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14-15H2,1-2H3,(H,22,24)

InChI Key

PPZFTUOOYTWUMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to begin with the synthesis of 2,5-dimethoxyphenylacetic acid, which can be achieved through the reaction of 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide . This intermediate is then subjected to further reactions, including cyanation and hydrolysis, to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Research has explored its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to exhibit high binding affinity for certain receptors, such as serotonin receptors (5-HT2A/C and 5-HT1A) . Activation of these receptors can lead to various physiological effects, including modulation of neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share common structural motifs but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-(2,5-DIMETHOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE.

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